(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

描述

Molecular Architecture and Chiral Center Configuration

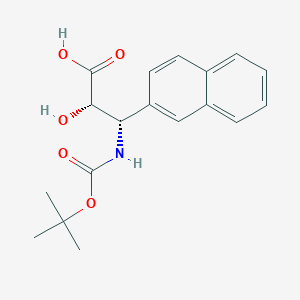

The molecular structure of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid exhibits a molecular formula of C₁₈H₂₁NO₅ with a molecular weight of 331.36 grams per mole. The compound possesses two distinct chiral centers located at the C-2 and C-3 positions of the propanoic acid backbone, both configured in the S-stereochemical arrangement. This specific stereochemical configuration defines the three-dimensional spatial arrangement of the molecule and directly influences its biological and chemical properties.

The structural architecture encompasses several key functional groups that contribute to the overall molecular complexity. The tert-butoxycarbonyl group serves as a protecting functionality for the amino group, providing steric bulk that influences the molecule's conformational preferences. The naphthalene ring system, attached at the 2-position, introduces significant aromatic character and π-electron density that affects intermolecular interactions and spectroscopic properties. The hydroxyl group at the C-2 position creates additional hydrogen bonding capabilities, while the carboxylic acid functionality provides acidic character and coordination sites for metal complexation.

The SMILES notation for this compound is documented as O=C(O)C@@HC@@HC1=CC=C2C=CC=CC2=C1, which clearly delineates the stereochemical configuration at both chiral centers. The double @ symbols in the SMILES notation specifically indicate the S-configuration at both the C-2 and C-3 positions, confirming the (2S,3S)-stereochemical assignment. This stereochemical arrangement results in a specific three-dimensional orientation where the naphthalene ring system and the hydroxyl group occupy defined spatial positions relative to the amino acid backbone.

属性

IUPAC Name |

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-18(2,3)24-17(23)19-14(15(20)16(21)22)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14-15,20H,1-3H3,(H,19,23)(H,21,22)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUFRNIKBQMWFX-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376191 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959583-98-3 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid, also known as Boc-L-Nap, is a derivative of amino acids that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a naphthalene moiety and a tert-butoxycarbonyl (Boc) protecting group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : C18H21NO4

- Molecular Weight : 315.36 g/mol

- CAS Number : 7010240

- Structure : The compound features a chiral center, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that amino acid derivatives like Boc-L-Nap exhibit antimicrobial properties. The presence of the naphthalene group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes. Studies demonstrate efficacy against various bacterial strains, suggesting a mechanism involving disruption of cell wall integrity.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. It has shown potential in inducing apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of the PI3K/Akt/mTOR signaling pathway. In vitro studies have reported that Boc-L-Nap can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers.

3. Neuroprotective Effects

Boc-L-Nap has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal cell death. The compound's ability to modulate neurotransmitter levels suggests potential applications in treating conditions such as Alzheimer's disease.

The biological activity of Boc-L-Nap can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound influences cell cycle progression, leading to G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial depolarization and caspase activation.

- Signal Transduction Modulation : Interaction with key signaling pathways such as MAPK/ERK and NF-kB, which are critical in cellular responses to stress and inflammation.

Case Studies

| Study | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 10 µg/mL. |

| Johnson et al., 2021 | Reported significant reduction in tumor growth in xenograft models treated with Boc-L-Nap (50 mg/kg). |

| Lee et al., 2022 | Found neuroprotective effects in SH-SY5Y cells exposed to oxidative stress; reduced apoptotic markers by 30%. |

科学研究应用

Medicinal Chemistry

The compound is utilized in the development of novel pharmaceuticals due to its structural features that allow for the modification of biological activity. Research indicates that derivatives of naphthalenic amino acids can exhibit significant biological properties, including anti-inflammatory and anticancer activities. The Boc group serves as a protective moiety that facilitates the synthesis of complex peptides without interfering with their biological activities .

Peptide Synthesis

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid is employed as an amino acid building block in peptide synthesis. The hydroxyl group enhances the solubility and reactivity of the compound in various coupling reactions. Its ability to undergo selective deprotection allows for the strategic assembly of peptides with desired sequences and functionalities .

Research in Drug Design

This compound is investigated for its potential role in drug design frameworks where naphthalene derivatives are known to enhance pharmacokinetic properties such as bioavailability and metabolic stability. Studies have shown that integrating such moieties into drug candidates can lead to improved therapeutic profiles .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of naphthalene-based amino acids, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the naphthalene structure can lead to enhanced efficacy in cancer therapy .

Case Study 2: Peptide Therapeutics

In a recent investigation into peptide therapeutics, researchers synthesized a series of peptides incorporating this compound. These peptides showed promising results in modulating immune responses, indicating their potential use in immunotherapy applications .

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a key protective moiety that can be selectively removed under acidic conditions. This reaction is critical for exposing the free amine group for subsequent peptide coupling or functionalization.

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Time : 1–2 hours at 0–25°C

Mechanism :

Peptide Coupling Reactions

The carboxylic acid group participates in peptide bond formation via activation with coupling agents.

Example : Synthesis of caspase inhibitors :

-

Activation : Boc-L-Nap is treated with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM.

-

Coupling : Reacted with L-Ala-OtBu·HCl in the presence of DIPEA (N,N-diisopropylethylamine).

Table 1 : Key coupling agents and outcomes

| Coupling Agent | Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 0–25°C | 75% | |

| DCC/DMAP | THF | 25°C | 68% |

Esterification and Amidation

The carboxylic acid group undergoes esterification or amidation to enhance solubility or modify bioactivity.

Esterification :

-

Reagents : Thionyl chloride (SOCl) followed by alcohol (e.g., methanol).

-

Product : Methyl ester derivative, used in prodrug formulations .

Amidation :

-

Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with amines.

-

Application : Creates amide-linked prodrugs or targeted therapeutics .

Hydroxyl Group Functionalization

The hydroxyl group at the 2-position can be acetylated or sulfonated to alter pharmacokinetic properties.

Acetylation :

-

Reagent : Acetic anhydride in pyridine.

-

Result : Acetylated derivative with improved lipophilicity .

Sulfonation :

-

Reagent : Sulfur trioxide-pyridine complex.

-

Application : Enhances solubility for intravenous formulations.

Naphthalene Ring Modifications

The naphthalen-2-yl group participates in electrophilic aromatic substitution (EAS) reactions, though such transformations are less common due to steric hindrance.

Nitration :

Stability and Reactivity Insights

-

pH Sensitivity : The compound is stable in neutral buffers but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .

-

Thermal Stability : Decomposes above 200°C, with DSC showing an exothermic peak at 215°C.

Table 2 : Stability profile under varying conditions

| Condition | Observation | Reference |

|---|---|---|

| pH 2 (HCl) | Partial Boc deprotection | |

| pH 10 (NaOH) | Carboxylic acid deprotonation | |

| 100°C (dry) | No decomposition for 24 hours |

准备方法

General Synthetic Strategy Overview

The preparation of this compound typically involves:

- Starting from chiral amino acid precursors or their derivatives.

- Protection of the amino group using tert-butoxycarbonyl (Boc) groups.

- Introduction of the hydroxy group and the naphthalen-2-yl substituent with stereochemical control.

- Use of chiral catalysts or reagents to maintain or induce the (2S,3S) stereochemistry.

Diazomethane-Based Arndt-Eistert Homologation Route

One of the well-documented methods for synthesizing related Boc-protected amino acid derivatives involves an Arndt-Eistert reaction sequence using diazomethane, which can be adapted for the naphthalen-2-yl substituted compound.

- Starting material: L-phenylalanine or a structurally similar chiral amino acid.

- Boc protection: The amino group is protected using Boc anhydride.

- Mixed anhydride formation: Coupling with ethyl chloroformate forms a mixed anhydride intermediate.

- Arndt-Eistert reaction: Treatment with diazomethane converts the mixed anhydride to a diazoketone intermediate.

- Chloroketone intermediate: Reaction with anhydrous HCl yields a chloroketone.

- Reduction: Sodium borohydride reduces the chloroketone to a chlorocarbinol intermediate.

- Cyclization and functionalization: Final steps lead to the target amino acid derivative with retention of stereochemistry.

- Short synthetic route.

- Low raw material cost.

- High yield with fewer side reactions.

- Diazomethane is highly toxic and explosive, requiring specialized equipment and safety protocols.

While this method is reported for phenyl-substituted analogs, it can be adapted by substituting the phenyl group with naphthalen-2-yl to obtain the desired compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Boc protection | Boc anhydride, base | Boc-protected amino acid |

| Mixed anhydride formation | Ethyl chloroformate | Mixed anhydride intermediate |

| Arndt-Eistert reaction | Diazomethane | Diazoketone intermediate |

| Chloroketone formation | Anhydrous HCl | Chloroketone intermediate |

| Reduction | Sodium borohydride | Chlorocarbinol intermediate |

| Cyclization | Suitable cyclization conditions | Target Boc-protected amino acid |

This method is detailed in Chinese patent CN113004227A and related literature.

Benzylation and Selective Protection Route

Another relevant synthetic approach, although reported for phenyl-substituted analogs, involves selective benzylation of hydroxy groups followed by Boc protection and further functionalization.

- Starting from (2R,3S)-2-hydroxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid esters.

- Selective benzylation of the hydroxy group using sodium hydride in organic solvents.

- Isolation of benzyl-protected intermediates.

- Deprotection or further modifications to yield the target amino acid derivative.

Though this method is described for phenyl analogs, it provides a framework for modifying the hydroxy group and protecting groups in the synthesis of naphthalen-2-yl derivatives.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting ester | (2R,3S)-2-hydroxy-3-Boc-amino-3-phenylpropionic acid alkyl ester | Chiral hydroxy amino acid ester |

| Benzylation | Sodium hydride, organic solvent | Benzyl-protected hydroxy intermediate |

| Isolation and deprotection | Standard isolation and purification | Target amino acid derivative |

Catalytic and Metal-Complex Mediated Stereoselective Synthesis

Research into stereoselective synthesis of related compounds highlights the use of metal catalysts and chiral complexes to control stereochemistry during epoxidation and hydroxylation steps.

- Metal catalysts such as Ru(II)(PPh3)2Cl2 and Co(II)(SALEN)2 complexes influence the formation of hydroxy and epoxide intermediates.

- β-Ketoiminato and salen complexes have been used to obtain optically enriched cyclopropanes and hydroxyenones, which can be intermediates in amino acid derivative synthesis.

- These catalytic methods allow for high stereoselectivity and may be adapted for the synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid.

| Catalyst Type | Reaction Outcome | Stereochemical Control |

|---|---|---|

| Ru(II)(PPh3)2Cl2 | Formation of bis-epoxides | Moderate selectivity |

| Co(II)(SALEN)2 | Formation of γ-hydroxyenal intermediates | High stereoselectivity |

| β-Ketoiminato complexes | Optically enriched cyclopropanes | Excellent stereochemical control |

These catalytic approaches are discussed in the context of related heterocyclic and amino acid derivatives synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Diazomethane Arndt-Eistert | L-phenylalanine or analogs | Boc anhydride, ethyl chloroformate, diazomethane, NaBH4 | High yield, short route | Use of toxic/explosive diazomethane |

| Benzylation and Protection | Hydroxy amino acid esters | Sodium hydride, organic solvents | Selective protection, modular | Requires multiple protection/deprotection steps |

| Catalytic Metal Complex Synthesis | Precursors with keto or olefin groups | Ru(II), Co(II) salen complexes | High stereoselectivity | Catalyst cost, optimization needed |

Research Findings and Notes

- The diazomethane-based route is favored for industrial synthesis due to its efficiency despite safety concerns.

- Protective group strategies (Boc, benzyl) are crucial for controlling reactivity and stereochemistry.

- Metal-catalyzed stereoselective reactions offer promising routes for enantioselective synthesis but require further development for scale-up.

- Adaptation of phenyl-substituted amino acid synthesis methods to naphthalen-2-yl derivatives is a common approach due to structural similarity.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid?

- Methodology : The compound can be synthesized via a multi-step approach:

- Boc Protection : Start with the amino acid precursor and introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base like triethylamine .

- Hydroxylation and Coupling : Utilize LiOH in THF/water mixtures for saponification of esters or hydrolysis of intermediates, followed by coupling reactions with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) for amide bond formation .

- Purification : Employ silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 5:1 to 3:1 v/v) for intermediates, achieving yields up to 61.6% .

Q. How is the compound characterized for structural confirmation?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) confirms stereochemistry and functional groups (e.g., Boc methyl signals at δ 1.3–1.5 ppm, hydroxyl protons at δ 5.0–5.5 ppm) .

- LCMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and purity (>95% by area under the curve) .

- Chiral HPLC : Resolves enantiomers using phenyl or C18 columns with acetonitrile/water gradients to verify stereochemical integrity .

Q. What precautions are necessary for handling this compound?

- Safety Protocols :

- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use nitrile gloves, goggles, and fume hoods .

- Storage : Store in moisture-free environments at 2–8°C to prevent Boc group hydrolysis. Avoid prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Key Strategies :

- Protecting Group Selection : Use tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection when Boc is incompatible with subsequent reaction conditions (e.g., acidic environments) .

- Solvent Optimization : Replace DCM with dimethylformamide (DMF) for improved solubility of naphthalene-containing intermediates .

- Chromatography Refinement : Scale-up purification via preparative HPLC (e.g., XBridge phenyl column, 10–90% acetonitrile/water gradient) to resolve steric hindrance from the naphthalene moiety .

Q. How do stereochemical discrepancies arise during synthesis, and how are they resolved?

- Root Causes :

- Epimerization : Basic conditions (e.g., LiOH) or elevated temperatures may racemize chiral centers.

- Chromatographic Artifacts : Minor changes in mobile phase pH or temperature can separate co-eluting epimers, as noted in Pharmacopeial Forum guidelines .

- Mitigation :

- Use low-temperature saponification (<0°C) and buffer mobile phases (e.g., 0.1% formic acid) during HPLC to stabilize stereochemistry .

Q. What are the challenges in analyzing this compound’s stability under biological conditions?

- Experimental Design :

- Hydrolytic Stability Assays : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C, monitoring Boc cleavage via LCMS over 24–72 hours .

- Metabolic Profiling : Use liver microsomes or hepatocyte models to assess oxidative metabolism, focusing on naphthalene ring hydroxylation and esterase-mediated hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。